molecular formula C14H14O3S B291045 4-Ethylphenyl benzenesulfonate

4-Ethylphenyl benzenesulfonate

Cat. No.: B291045
M. Wt: 262.33 g/mol
InChI Key: FTXFDYZATPPNED-UHFFFAOYSA-N
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Description

4-Ethylphenyl benzenesulfonate is an organosulfur compound characterized by a benzene ring substituted with an ethyl group at the para position, linked to a benzenesulfonate group. This compound is synthesized via nucleophilic substitution reactions, often starting from precursors like 4-ethylbenzenesulfonyl chloride (CAS: 39234-86-1) . A notable derivative, 4-Ethylphenyl 4-(3-(2-chloroethyl)ureido)benzenesulfonate (Compound 38), was synthesized with a yield of 73% and exhibits cytotoxic properties, as evidenced by its evaluation in pharmacological studies . Its structure is confirmed by $ ^1H $ NMR (δ 8.50 ppm for NH, 2.56 ppm for CH$ _2 $) and $ ^{13}C $ NMR (δ 155.0 for carbonyl) .

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

(4-ethylphenyl) benzenesulfonate

InChI

InChI=1S/C14H14O3S/c1-2-12-8-10-13(11-9-12)17-18(15,16)14-6-4-3-5-7-14/h3-11H,2H2,1H3

InChI Key

FTXFDYZATPPNED-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence the compound’s properties. Key comparisons include:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Applications
4-Ethylphenyl benzenesulfonate Ethyl (C$ _2$H$ _5$) 99–101 73 Cytotoxic agents
Ethyl 4-(tosyloxy)benzoate (4e) Tosyl (CH$ _3$-C$ _6$H$ _4$SO$ _3$) Not reported Not reported Intermediate in organic synthesis
4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate Cyano (CN), Fluoro (F) Not reported Not reported Herbicidal activity
4-Methylsulfamido-phenyl-benzenesulfonamide Methylsulfamido (CH$ _3$SO$ _2$NH) Not reported 70–83 Sulfonamide drug analogs
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano, fluoro) increase the sulfonate group’s electrophilicity, enhancing reactivity in nucleophilic substitutions. For example, 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate shows herbicidal activity due to its electron-deficient aromatic system .
  • Steric Effects : Bulky substituents like ethyl reduce reaction rates compared to smaller groups (e.g., methyl). This is evident in the synthesis of bis-benzimidazole sulfonamides, where symmetrical products form preferentially under basic conditions .

Key Research Findings

  • Reactivity Trends : Electron-withdrawing substituents (e.g., CN, F) enhance sulfonate leaving-group ability, making these compounds more reactive in substitution reactions .
  • Thermal Stability : Ethyl-substituted derivatives generally exhibit higher melting points (e.g., 99–101°C for Compound 38) compared to methyl analogs, likely due to increased van der Waals interactions .
  • Biological Selectivity : The presence of ethyl or chloroethyl groups in this compound derivatives correlates with selective cytotoxicity, whereas fluorinated analogs target plant-specific pathways .

Q & A

Q. What are the key synthetic routes and characterization methods for 4-ethylphenyl benzenesulfonate derivatives?

The synthesis typically involves coupling 4-ethylphenol with benzenesulfonyl chloride under controlled conditions. Flash chromatography (e.g., hexane/ethyl acetate 70:30) is a common purification method, yielding ~73% for derivatives like 4-ethylphenyl 4-(3-(2-chloroethyl)ureido)benzenesulfonate . Characterization relies on:

  • ¹H NMR : Peaks for aromatic protons (δ 7.02–7.62 ppm), ethyl groups (δ 1.11–1.16 ppm), and ureido NH (δ 8.50 ppm).
  • ¹³C NMR : Key signals include sulfonate carbons (δ 143–155 ppm) and ethyl carbons (δ 15–28 ppm).
  • Mass spectrometry : ES+ mode confirms molecular ion peaks (e.g., m/z 383.10 for C₁₇H₂₀ClN₂O₄S) .

Q. How can researchers optimize purification to minimize byproducts in benzenesulfonate synthesis?

Use gradient elution in flash chromatography to separate polar byproducts (e.g., unreacted sulfonyl chlorides). Monitor fractions via TLC and confirm purity through melting point consistency (e.g., 99–101°C for compound 38) .

Advanced Research Questions

Q. How can LC-QQQ-MS/MS be validated for detecting trace genotoxic impurities like ethyl benzenesulfonate?

  • Methodology : Use an Agilent Zorbax SB-C18 column with a mobile phase of 5 mM ammonium acetate in water/acetonitrile.
  • Linearity : Achieve r ≥ 0.998 for ethyl benzenesulfonate (1–1,000 ng/mL).
  • Recovery : Validate with spike-recovery tests (average recovery ~94–100%) and ensure limits of quantification (LOQ) ≤ 10 ng/mL .

Q. What photophysical properties arise from benzenesulfonate decomplexation in aqueous solutions?

In europium benzenesulfonate, decomplexation in water leads to isolated benzenesulfonate ions, resulting in π→π* transition fluorescence at ~300–350 nm. This disrupts energy transfer to europium ions, detectable via fluorescence spectroscopy .

Q. How do structural modifications (e.g., chloroethyl ureido groups) affect biological activity?

Introducing chloroethyl ureido groups enhances alkylating potential, which can be evaluated via cytotoxicity assays. For example, derivatives with these groups show inhibitory effects on cancer cell lines, validated through IC₅₀ comparisons and SAR studies .

Q. How to resolve contradictions in NMR data for benzenesulfonate derivatives?

  • Solvent effects : Use deuterated solvents (CDCl₃/MeOD) to stabilize NH protons and reduce peak broadening.
  • Dynamic processes : Variable-temperature NMR can clarify signals for labile protons (e.g., NH in ureido groups) .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

  • Standardized protocols : Document reaction times, stoichiometry (e.g., 1:1.2 molar ratio of phenol to sulfonyl chloride), and inert atmospheres.
  • Quality control : Use HPLC-MS to verify intermediate purity and track batch-to-batch variability .

Methodological Tables

Q. Table 1. LC-QQQ-MS/MS Parameters for Ethyl Benzenesulfonate Detection

ParameterValueSource
ColumnAgilent Zorbax SB-C18 (1.8 µm)
LOQ1 ng/mL
Recovery (%)94.21–100.19
Ionization ModeES+

Q. Table 2. Key NMR Signals for this compound Derivatives

Proton/Groupδ (ppm)AssignmentSource
Aromatic (Ar-H)7.02–7.62Ortho/meta positions
Ureido NH8.50Hydrogen bonding
CH₂ (ethyl)2.54–2.56Adjacent to aromatic

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